molecular formula C22H31N5O3 B11192320 1-(4-ethoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-ethoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11192320
M. Wt: 413.5 g/mol
InChI Key: HPWVLTHEYLZUFZ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes an ethoxyphenyl group, dimethyl groups, and a morpholinoethyl group

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring can be achieved by regioselective introduction of various substituents via triazine ring closure with corresponding aldehydes . Industrial production methods may involve optimizing these synthetic routes for large-scale production.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include sodium borohydride for reduction reactions and pyridine as a solvent . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has shown promise in several scientific research applications. In chemistry, it serves as a scaffold for the development of novel derivatives with potential anticancer properties . In biology and medicine, it may be explored for its potential as a bioactive compound with various therapeutic applications. Additionally, its unique structure makes it a valuable compound for industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context. Further research is needed to elucidate the detailed mechanism of action of this compound.

Properties

Molecular Formula

C22H31N5O3

Molecular Weight

413.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H31N5O3/c1-4-30-20-7-5-19(6-8-20)26-15-25(10-9-24-11-13-29-14-12-24)16-27-21(28)17(2)18(3)23-22(26)27/h5-8H,4,9-16H2,1-3H3

InChI Key

HPWVLTHEYLZUFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCN4CCOCC4

Origin of Product

United States

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